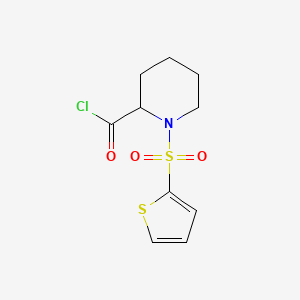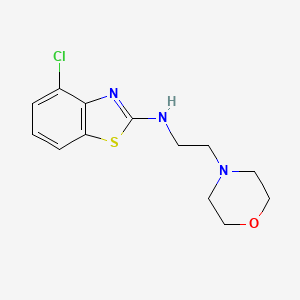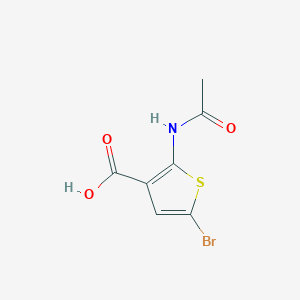
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride
Overview
Description
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride, commonly referred to as MPAP, is a synthetic compound that has recently been gaining attention in the scientific research community. MPAP is a small molecule that has been found to have a variety of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
MPAP has been found to have a variety of scientific research applications, including its use in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. MPAP has also been used in the study of the regulation of gene expression and the modulation of signal transduction pathways. In addition, MPAP has been used to study the effects of oxidative stress, inflammation, and cell death.
Mechanism of Action
The mechanism of action of MPAP is not completely understood, but it is believed to act as an inhibitor of a variety of enzymes, including cytochrome P450s, histone deacetylases, and kinases. In addition, MPAP has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, MPAP has been found to modulate signal transduction pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects
MPAP has been found to have a variety of biochemical and physiological effects. In laboratory experiments, MPAP has been found to inhibit the activity of several enzymes, including cytochrome P450s, histone deacetylases, and kinases. In addition, MPAP has been found to modulate signal transduction pathways, including the MAPK, PI3K/Akt, and NF-κB pathways. Furthermore, MPAP has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1.
Advantages and Limitations for Lab Experiments
The use of MPAP in laboratory experiments has several advantages. MPAP is a small molecule, which makes it easy to handle and store. In addition, MPAP is relatively inexpensive and has a short half-life, which makes it suitable for use in short-term experiments. However, there are also some limitations to the use of MPAP in laboratory experiments. MPAP has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, MPAP has a low bioavailability, which can limit its effectiveness in some experiments.
Future Directions
The potential future directions for MPAP include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis methods of MPAP could lead to the development of more efficient and cost-effective methods of synthesis. Furthermore, research into the pharmacokinetics and pharmacodynamics of MPAP could lead to the development of more effective and safe therapeutic agents. Finally, further research into the potential therapeutic applications of MPAP could lead to the development of novel treatments for a variety of diseases and conditions.
properties
IUPAC Name |
3-[methyl(pyridin-3-ylmethyl)amino]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(6-4-10(13)14)8-9-3-2-5-11-7-9;;/h2-3,5,7H,4,6,8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJHVVVCGHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)

![7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1389527.png)

![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)